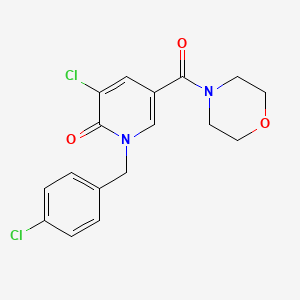
3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for their structural and potential pharmacotherapeutic properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs, such as morpholine rings and chlorobenzyl components, which can provide insights into the chemical behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloromethylated precursors with nitrogen-containing heterocycles such as morpholine. For instance, in the synthesis of 3-(4H-chromen-3-yl)-5-(morpholinomethyl)-1,2,4-oxadiazole, the chloromethylated precursor reacts with morpholine to yield the final product . This suggests that the synthesis of "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" could potentially involve a similar strategy, where a chloromethylated intermediate might react with morpholine or a related amine to introduce the morpholinocarbonyl moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using techniques such as X-ray powder diffraction. For example, the compound 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone has been characterized to have a monoclinic crystal system with space group P21 . This information is valuable as it provides a basis for understanding the crystallography of related compounds, which could be extrapolated to predict the crystalline nature of "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone".
Chemical Reactions Analysis
The chemical reactions involving compounds with morpholine and chlorobenzyl groups have been explored in the literature. The reactivity typically involves the formation of new bonds through nucleophilic substitution reactions where the morpholine acts as a nucleophile. The presence of a chlorobenzyl moiety suggests that it could undergo electrophilic aromatic substitution or serve as a leaving group in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" have been deduced from spectroscopic and elemental analyses. These analyses confirm the structures of synthesized compounds and provide insights into their stability and reactivity . The spectroscopic data, including FT-IR, UV-Vis, 1H NMR, 13C NMR, and HMBC, are crucial for understanding the electronic environment of the atoms within the molecule, which in turn affects the physical properties such as solubility and melting point, as well as chemical properties like acidity/basicity and reactivity .
Scientific Research Applications
Heterocyclic Synthesis and Reactions : The compound has been utilized in the synthesis of heterocyclic enaminonitriles, with reactions involving dichlorocarbene and morpholine derivatives producing various heterocyclic structures (Yamagata, Takaki, & Yamazaki, 1992).
Crystallography and Structural Analysis : The compound and its derivatives have been the subject of powder X-ray diffraction studies, revealing detailed information about their crystal structures and confirming the absence of detectable impurities (Wang et al., 2015); (Wang et al., 2016).
Non-linear Optics and Molecular Reactivity : The compound's derivatives have been analyzed for their potential in non-linear optics, involving detailed computational and experimental studies on molecular electrostatic potential, reactivity properties, and stability (Murthy et al., 2017).
Synthesis Methods and Chemical Reactions : Research has focused on developing convenient and practical synthesis methods for pyridinone derivatives, offering improvements over existing methods in terms of procedure, yield, and applicability (Yano, Ohno, & Ogawa, 1993).
Spectroscopic Characterization and Complex Formation : Studies have been conducted on the spectroscopic characterization of complexes involving pyridinone derivatives and morpholine, providing insights into their molecular structures and potential applications in fields like coordination chemistry (Amirnasr et al., 2001).
Insecticidal Activity : Pyridinone derivatives have been synthesized and tested for their insecticidal activities, showing significant potential as bioactive compounds (Bakhite et al., 2014).
properties
IUPAC Name |
3-chloro-1-[(4-chlorophenyl)methyl]-5-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-3-1-12(2-4-14)10-21-11-13(9-15(19)17(21)23)16(22)20-5-7-24-8-6-20/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVFHLVLMLCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)
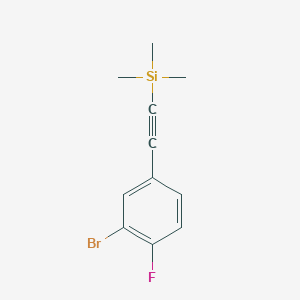

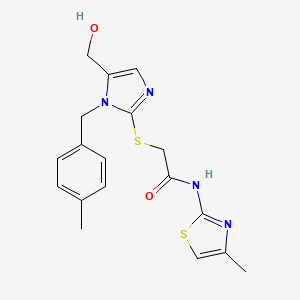

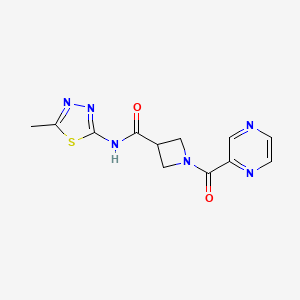

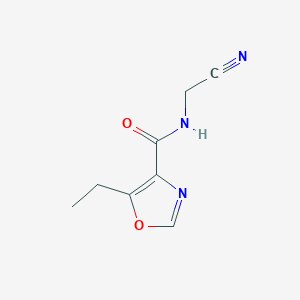
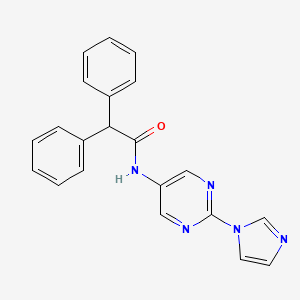
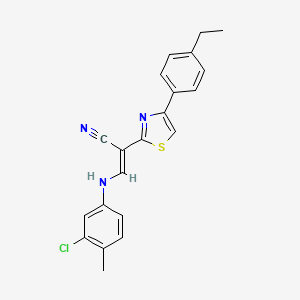
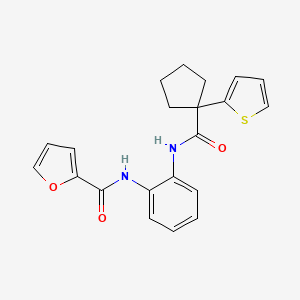
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
